CGP-82996 vs. Clinical CDK4/6 Inhibitors: µM-Range Potency Enables Partial Inhibition Studies
CGP-82996 exhibits µM-range inhibitory potency against CDK4 (IC₅₀ = 1.5 µM) and CDK6 (IC₅₀ = 5.6 µM), representing a 100- to 750-fold lower potency compared to clinically approved CDK4/6 inhibitors palbociclib (IC₅₀ = 11 nM), ribociclib (IC₅₀ = 10 nM), and abemaciclib (IC₅₀ = 2 nM) [1]. This potency differential is experimentally meaningful: at standard in vitro concentrations (1–10 µM), CGP-82996 achieves partial, graded inhibition of CDK4/6 activity, whereas clinical inhibitors at equivalent concentrations produce near-complete target saturation [2]. Researchers seeking to dissect signaling thresholds or dose-response relationships rather than binary on/off phenotypes should therefore select CGP-82996.
| Evidence Dimension | CDK4 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.5 µM |
| Comparator Or Baseline | Palbociclib (11 nM), Ribociclib (10 nM), Abemaciclib (2 nM) |
| Quantified Difference | 136- to 750-fold less potent |
| Conditions | In vitro kinase assay with CDK4/cyclin D1 |
Why This Matters
The µM-range potency of CGP-82996 makes it uniquely suited for partial inhibition and dose-response studies, whereas clinical inhibitors achieve near-complete blockade at standard concentrations.
- [1] PMC Table 2. IC50 values for Palbociclib (11 nM), Ribociclib (10 nM), Abemaciclib (2 nM) vs CGP-82996 (1.5 µM). PMC5727901. View Source
- [2] R. Soni et al. J Natl Cancer Inst. 2001 Mar 21;93(6):436-46. CINK4 IC50 1.5 µM for CDK4/cyclin D1. View Source
